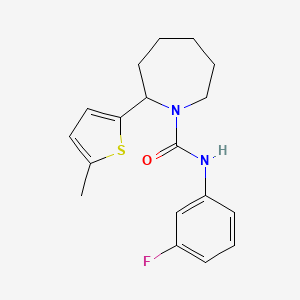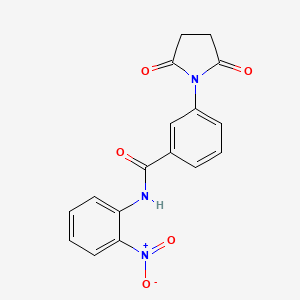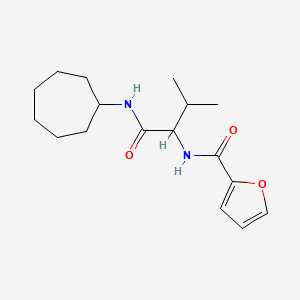
N-(3-fluorophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, also known as "compound X," is a novel chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown potential in a variety of applications, including as a therapeutic agent for the treatment of various diseases and as a tool for studying biological processes. In
科学的研究の応用
Compound X has shown promise in a variety of scientific research applications, including as a tool for studying biological processes and as a potential therapeutic agent for the treatment of various diseases. In particular, compound X has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, compound X has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of compound X is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, compound X has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. Additionally, compound X has been shown to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In particular, compound X has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various diseases. Additionally, compound X has been shown to induce apoptosis, or programmed cell death, in cancer cells. However, the full extent of the biochemical and physiological effects of compound X is not yet fully understood.
実験室実験の利点と制限
Compound X has several advantages for use in scientific research, including its high purity and yield, its potential as a therapeutic agent, and its ability to inhibit the activity of specific enzymes and signaling pathways. However, there are also limitations to the use of compound X in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on compound X, including further studies to understand its mechanism of action and potential side effects, as well as its potential use in treating various diseases. Additionally, future research could focus on developing more efficient synthesis methods for compound X, as well as exploring its potential as a tool for studying biological processes. Finally, future research could focus on identifying other compounds that are structurally similar to compound X, which could have similar or even more potent biological effects.
合成法
The synthesis of compound X involves a multi-step process that begins with the reaction of 3-fluoroaniline and 5-methyl-2-thiophene carboxylic acid to form an intermediate product. This intermediate product is then reacted with 1-bromoazepane to form the final product, N-(3-fluorophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. The synthesis of compound X has been optimized to produce high yields and purity, making it suitable for use in scientific research.
特性
IUPAC Name |
N-(3-fluorophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c1-13-9-10-17(23-13)16-8-3-2-4-11-21(16)18(22)20-15-7-5-6-14(19)12-15/h5-7,9-10,12,16H,2-4,8,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZHFZBJLWLFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3,5-dichloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5160527.png)



![3-cyclopropyl-N-[2-(2-furyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5160558.png)
![2-cyclohexyl-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5160570.png)

![7-benzoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160594.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5160601.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine](/img/structure/B5160606.png)
![1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5160615.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5160618.png)
![8-[3-(2-isopropylphenoxy)propoxy]quinoline](/img/structure/B5160624.png)
![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5160627.png)